6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine
Overview
Description
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H11ClN4O and its molecular weight is 250.68 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
6-chloro-N-((6-methoxypyridin-3-yl)methyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of phosphodiesterase 10A (PDE10A), an enzyme involved in the regulation of intracellular cyclic nucleotide levels . The interaction with PDE10A is characterized by binding to the enzyme’s active site, thereby inhibiting its activity and modulating cyclic nucleotide signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of PDE10A leads to altered levels of cyclic AMP and cyclic GMP, which are crucial secondary messengers in various signaling pathways . This modulation can affect processes such as cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of PDE10A by binding to its active site . This binding prevents the enzyme from hydrolyzing cyclic nucleotides, leading to increased intracellular levels of these molecules. The elevated cyclic nucleotide levels subsequently activate downstream signaling pathways that regulate various cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of PDE10A activity, resulting in persistent alterations in cellular signaling pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits PDE10A without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of the compound leads to the formation of various metabolites, some of which retain biological activity. The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to be actively transported across cell membranes by organic anion transporters. Once inside the cell, it can bind to intracellular proteins, which facilitates its distribution to various cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with PDE10A . Additionally, it can be targeted to specific subcellular compartments through post-translational modifications that add targeting signals to the molecule . These modifications ensure that the compound reaches its intended site of action within the cell.
Properties
IUPAC Name |
6-chloro-N-[(6-methoxypyridin-3-yl)methyl]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O/c1-17-11-3-2-8(6-14-11)5-13-10-4-9(12)15-7-16-10/h2-4,6-7H,5H2,1H3,(H,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLIEBFHNZNKAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)CNC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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